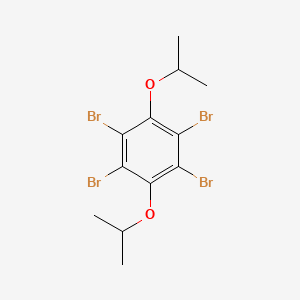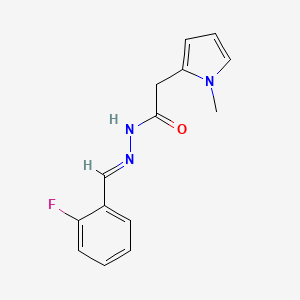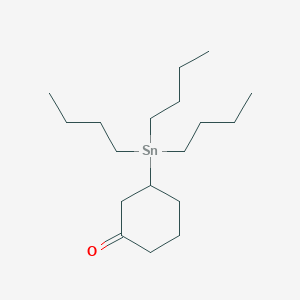
1,2,4,5-Tetrabromo-3,6-diisopropoxy-benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4,5-Tetrabromo-3,6-diisopropoxy-benzene is an organic compound with the molecular formula C12H14Br4O2 and a molecular weight of 509.86 g/mol . This compound is characterized by the presence of four bromine atoms and two isopropoxy groups attached to a benzene ring. It is often used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1,2,4,5-Tetrabromo-3,6-diisopropoxy-benzene typically involves the bromination of 3,6-diisopropoxy-benzene. The reaction is carried out using bromine in the presence of a suitable solvent, such as chloroform or carbon tetrachloride, under controlled temperature conditions . The reaction proceeds through electrophilic aromatic substitution, where the bromine atoms are introduced into the benzene ring at the 1, 2, 4, and 5 positions.
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
1,2,4,5-Tetrabromo-3,6-diisopropoxy-benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation reactions to form corresponding quinones or other oxidized products. Reduction reactions can also be performed to remove the bromine atoms and replace them with hydrogen or other groups.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic compounds. These reactions typically require palladium catalysts and suitable ligands.
Scientific Research Applications
1,2,4,5-Tetrabromo-3,6-diisopropoxy-benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions. Its bromine atoms can serve as halogen bonding sites, which are important in biological systems.
Medicine: Research into the potential therapeutic applications of this compound is ongoing. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of advanced materials, such as polymers and liquid crystals. Its brominated structure provides flame retardant properties, making it useful in the manufacture of fire-resistant materials.
Mechanism of Action
The mechanism of action of 1,2,4,5-Tetrabromo-3,6-diisopropoxy-benzene involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The bromine atoms in the compound can form halogen bonds with electron-rich sites on proteins or other biomolecules, leading to changes in their structure and function . These interactions can affect enzyme activity, protein-protein interactions, and other biological processes.
Comparison with Similar Compounds
1,2,4,5-Tetrabromo-3,6-diisopropoxy-benzene can be compared with other brominated benzene derivatives, such as:
1,2,4,5-Tetrabromo-3,6-dimethoxy-benzene: This compound has methoxy groups instead of isopropoxy groups, which can affect its reactivity and solubility.
1,2,4,5-Tetrabromo-3,6-dichloro-benzene: The presence of chlorine atoms instead of isopropoxy groups can lead to different chemical and physical properties.
1,2,4,5-Tetrabromo-3,6-diethyl-benzene: The ethyl groups in this compound can influence its steric and electronic properties compared to the isopropoxy groups in this compound.
Each of these compounds has unique properties that make them suitable for different applications in research and industry.
Properties
Molecular Formula |
C12H14Br4O2 |
|---|---|
Molecular Weight |
509.85 g/mol |
IUPAC Name |
1,2,4,5-tetrabromo-3,6-di(propan-2-yloxy)benzene |
InChI |
InChI=1S/C12H14Br4O2/c1-5(2)17-11-7(13)9(15)12(18-6(3)4)10(16)8(11)14/h5-6H,1-4H3 |
InChI Key |
FXHHAIBGVFFHSL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C(=C(C(=C1Br)Br)OC(C)C)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-bromo-4-hydroxy-5-methoxybenzaldehyde [3-methyl-2,6-dioxo-7-(2-phenoxyethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B11964310.png)

![2-(5-bicyclo[2.2.1]hept-2-enyl)-2,3-dihydro-1H-quinazolin-4-one](/img/structure/B11964322.png)
![2-(benzylamino)-9-methyl-3-{(E)-[(2-nitrophenyl)imino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11964324.png)
![2-{(3Z)-2-Oxo-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-YL}acetamide](/img/structure/B11964330.png)

![ethyl (2Z)-2-[1-(2-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11964334.png)
![1-Methyl-4-piperidinone 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone](/img/structure/B11964338.png)
![(5Z)-5-[(3-{4-[(4-Chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-octyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11964344.png)

![16-Hydroxy-9,13-dimethyl-7-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-6-one](/img/structure/B11964346.png)
![7-benzyl-8-[(2E)-2-butenylthio]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11964354.png)
